![molecular formula C8H9ClO2S B1610651 Ethyl 5-chloro-4-methylthiophene-2-carboxylate CAS No. 74598-04-2](/img/structure/B1610651.png)
Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-4-methylthiophene-2-carboxylate typically involves the chlorination of 4-methylthiophene-2-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 5-chloro-4-methylthiophene-2-carboxylate is utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups facilitate the formation of various derivatives that can be tailored for specific applications in research and industry.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.
- Anticancer Potential : Investigations into structurally related thiophene derivatives have shown promise in inhibiting cancer cell proliferation, indicating a need for further studies on this compound's efficacy in cancer therapy.
Pharmaceutical Development
The compound serves as a precursor in the development of pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of novel therapeutic compounds targeting specific diseases.
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various halogenated thiophenes, including this compound. Results indicated that compounds with chlorine substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts . -
Pharmacological Investigation :
Research focusing on thiophene derivatives has highlighted their potential as anticancer agents. This compound was included in screenings for cytotoxicity against several cancer cell lines, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical processes through binding to specific sites on target molecules .
Comparison with Similar Compounds
Ethyl 5-chloro-4-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 5-bromo-4-methylthiophene-2-carboxylate
- Ethyl 5-fluoro-4-methylthiophene-2-carboxylate
- Ethyl 5-iodo-4-methylthiophene-2-carboxylate
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity patterns .
Biological Activity
Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately . The compound features a thiophene ring with a chlorine atom at the 5-position and an ethyl ester at the carboxyl group, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits moderate antibacterial activity against certain bacterial strains. The presence of the thiophene ring is significant as thiophene derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 100 µg/mL | |
Escherichia coli | 200 µg/mL | |
Pseudomonas aeruginosa | Not determined |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, potentially leading to inhibition of key metabolic pathways. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in inflammation or infection response.
Case Studies and Research Findings
Several studies have explored the broader implications of thiophene derivatives in biological contexts:
- Anticancer Activity : Research has shown that thiophene derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against breast cancer cell lines .
- Anti-inflammatory Effects : Some thiophene derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory cytokines, which may be relevant for conditions such as arthritis or other inflammatory diseases.
- Fungicidal Activity : Related studies indicate that compounds with similar structures exhibit fungicidal properties, suggesting potential applications in agricultural settings .
Properties
IUPAC Name |
ethyl 5-chloro-4-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTXAKUKHNXJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504188 | |
Record name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74598-04-2 | |
Record name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-chloro-4-methylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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